molecular formula C11H9NO2 B1313560 4-(3-Oxobutanoyl)benzonitrile CAS No. 62585-03-9

4-(3-Oxobutanoyl)benzonitrile

Cat. No.: B1313560
CAS No.: 62585-03-9
M. Wt: 187.19 g/mol
InChI Key: XPPYFHIHQNTNHM-UHFFFAOYSA-N
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Description

4-(3-Oxobutanoyl)benzonitrile is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g/mol . It is a benzene derivative with a nitrile group and a ketone functional group, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxobutanoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

4-(3-Oxobutanoyl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Oxobutanoyl)benzonitrile involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations such as reduction and oxidation. These reactions are facilitated by the compound’s ability to stabilize intermediates through resonance and inductive effects .

Comparison with Similar Compounds

  • 4-(3-Oxobutanoyl)benzaldehyde
  • 4-(3-Oxobutanoyl)benzoic acid
  • 4-(3-Oxobutanoyl)benzamide

Comparison: 4-(3-Oxobutanoyl)benzonitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-(3-Oxobutanoyl)benzaldehyde lacks the nitrile group, limiting its reactivity in nucleophilic addition reactions .

Properties

IUPAC Name

4-(3-oxobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPYFHIHQNTNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491880
Record name 4-(3-Oxobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62585-03-9
Record name 4-(3-Oxobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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